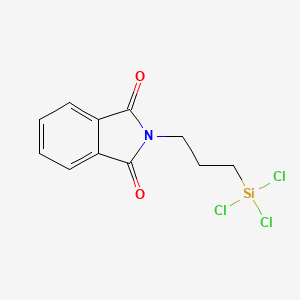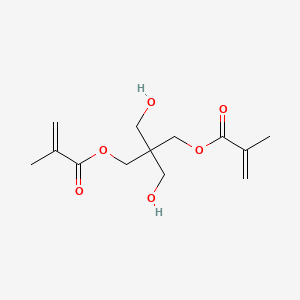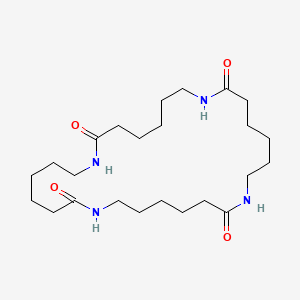
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone
Overview
Description
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone is a chemical compound with the molecular formula C24H44N4O4 . It is used in biological studies as a metabolite of Corynebacterium Aurantiacum .
Molecular Structure Analysis
The molecular structure of 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone consists of a cyclic backbone with four nitrogen atoms and four carbonyl groups . The average mass of the molecule is 452.631 Da and the monoisotopic mass is 452.336243 Da .Chemical Reactions Analysis
While specific chemical reactions involving 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone are not available, it’s known to be a potent inhibitor of kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules; the process is known as phosphorylation.Physical And Chemical Properties Analysis
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone has a density of 1.0±0.1 g/cm3, a boiling point of 810.6±65.0 °C at 760 mmHg, and a flash point of 239.7±34.4 °C . It has 8 hydrogen bond acceptors and 4 hydrogen bond donors .Scientific Research Applications
Synthesis of Macrocyclic Compounds
A study on the synthesis of macrocyclic tetraamines, including compounds similar to 1,8,15,22-tetraazacyclooctacosane-2,9,16,23-tetrone, highlights their efficient preparation via double condensation reactions. This process yields various macrocyclic compounds with different ring sizes, demonstrating the versatility of these macrocycles in synthetic chemistry (Tomohiro, Uoto, & Okuno, 1990).
Catalytic Applications
Research into the catalytic ring opening of β-propiothiolactones by dirhenium and dimanganese carbonyl complexes reveals the formation of macrocycles, including compounds structurally related to 1,8,15,22-tetraazacyclooctacosane-2,9,16,23-tetrone. These findings indicate potential catalytic applications of such macrocyclic compounds in polymer and macrocycle synthesis (Adams, Huang, & Huang, 1997).
Photocycloaddition Reactions
The use of tetronic acid esters and amides in photocycloaddition reactions, which are relevant for the synthesis of complex macrocyclic structures akin to 1,8,15,22-tetraazacyclooctacosane-2,9,16,23-tetrone, has been explored. This research opens avenues for utilizing such compounds in the synthesis of bi-, tri-, or tetracyclic products (Hehn et al., 2010).
Coordination Chain Polymers
A study on the synthesis of new soluble coordination chain polymers of nickel(II) and copper(II) ions highlights the use of tetraoxime ligands similar in structure to 1,8,15,22-tetraazacyclooctacosane-2,9,16,23-tetrone. These compounds show potential in developing novel materials with unique properties, including antimicrobial activities (Kurtoglu et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone, also known as TACT, is a cyclic tetraazamacrocycle (CTAM) that has been widely studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of kinases , which are proteins that play a key role in the regulation of cell functions.
Mode of Action
TACT interacts with its targets, the kinases, by binding to them . This binding can inhibit the activity of the kinases, leading to changes in the cellular processes that they regulate. The exact mechanism of this interaction is still under investigation.
Result of Action
The result of TACT’s action is the inhibition of kinases, which can lead to changes in the cellular processes that these proteins regulate . This can have various molecular and cellular effects, depending on the specific kinases that are inhibited and the processes that they control.
properties
IUPAC Name |
1,8,15,22-tetrazacyclooctacosane-2,9,16,23-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N4O4/c29-21-13-5-1-9-17-25-22(30)14-6-2-11-19-27-24(32)16-8-4-12-20-28-23(31)15-7-3-10-18-26-21/h1-20H2,(H,25,30)(H,26,29)(H,27,32)(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIGWNLGTIDKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207072 | |
| Record name | 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone | |
CAS RN |
5834-63-9 | |
| Record name | 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1'-Biphenyl]-2-carboxamide, 2'-methoxy-](/img/structure/B1605040.png)
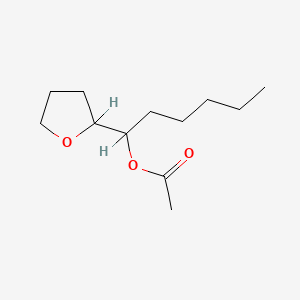
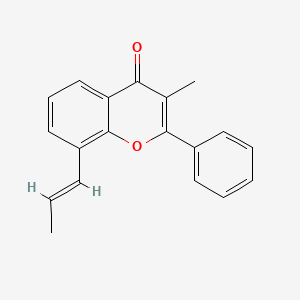
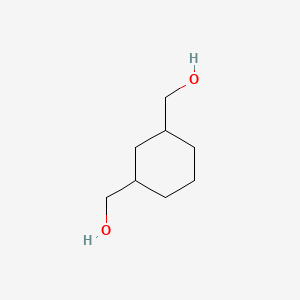
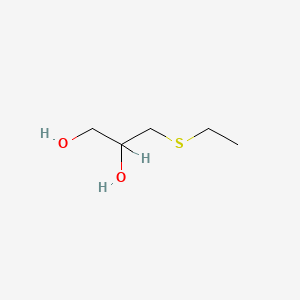
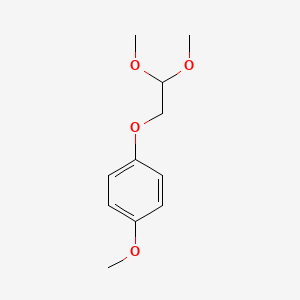
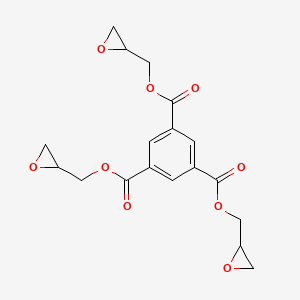

![1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-](/img/structure/B1605055.png)
